N-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE
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Overview
Description
N-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE is a complex organic compound characterized by the presence of fluorine, trifluoromethyl, nitro, pyrazole, and furan functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE typically involves multiple steps, starting from commercially available precursors. One common approach is to use a Suzuki–Miyaura coupling reaction to form the carbon-carbon bonds between the aryl groups . This reaction is known for its mild conditions and high functional group tolerance.
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Suzuki–Miyaura Coupling: : This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, with temperatures ranging from room temperature to 100°C .
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Nitration and Fluorination: These reactions often require strong acids or bases and elevated temperatures .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Suzuki–Miyaura coupling and other steps to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE can undergo various chemical reactions, including:
Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, metal catalysts (e.g., palladium on carbon).
Reduction: Tin(II) chloride, iron powder, acidic conditions.
Substitution: Strong bases (e.g., sodium hydroxide), nucleophiles (e.g., amines, thiols).
Major Products Formed
Reduction: Formation of amines from nitro groups.
Substitution: Formation of substituted aromatic compounds with new functional groups replacing the fluorine atoms.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: The presence of fluorine and trifluoromethyl groups can impart unique properties to materials, such as increased hydrophobicity and thermal stability.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions . The presence of fluorine and trifluoromethyl groups can enhance binding affinity and selectivity by interacting with hydrophobic pockets in the target protein .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-(trifluoromethyl)phenol: This compound shares the fluorine and trifluoromethyl groups but lacks the nitro, pyrazole, and furan functionalities.
N1-(5-Fluoro-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1: This compound has similar fluorine and nitro groups but differs in the overall structure and functional groups.
Uniqueness
N-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE is unique due to its combination of functional groups, which can impart specific chemical and biological properties. The presence of both electron-withdrawing (nitro, fluorine, trifluoromethyl) and electron-donating (pyrazole, furan) groups can influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C16H10F4N4O4 |
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Molecular Weight |
398.27 g/mol |
IUPAC Name |
N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-[(4-nitropyrazol-1-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C16H10F4N4O4/c17-12-3-1-9(16(18,19)20)5-13(12)22-15(25)14-4-2-11(28-14)8-23-7-10(6-21-23)24(26)27/h1-7H,8H2,(H,22,25) |
InChI Key |
OBKNPKACPQXNKE-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-])F |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-])F |
Origin of Product |
United States |
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